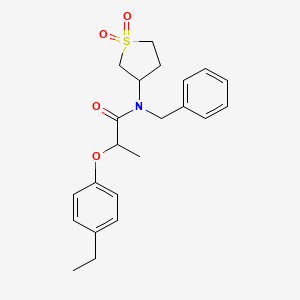![molecular formula C14H8Br2N4O2 B12142449 N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12142449.png)
N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a dibromoindole moiety linked to a pyridine carbohydrazide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5,7-dibromoindole, is synthesized through the bromination of indole using bromine in an appropriate solvent such as acetic acid.
Condensation Reaction: The 5,7-dibromoindole is then reacted with pyridine-4-carbohydrazide in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The dibromo groups in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Chemical Biology: The compound serves as a probe to study the interaction between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes, such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It interferes with pathways like the MAPK/ERK pathway, which is often implicated in cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
- N’-[(3Z)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is unique due to the presence of two bromine atoms on the indole ring, which can significantly influence its reactivity and biological activity compared to its mono-bromo or dichloro counterparts.
This compound’s distinct structure and reactivity profile make it a valuable subject of study in various fields, offering potential for novel therapeutic applications and insights into enzyme inhibition mechanisms.
Properties
Molecular Formula |
C14H8Br2N4O2 |
|---|---|
Molecular Weight |
424.05 g/mol |
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8Br2N4O2/c15-8-5-9-11(10(16)6-8)18-14(22)12(9)19-20-13(21)7-1-3-17-4-2-7/h1-6,18,22H |
InChI Key |
OKXDAAVBRTWHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[7-(4-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B12142366.png)
![2-[(2,6-difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142370.png)
![5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B12142381.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B12142390.png)
![N-(4-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12142391.png)

![Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12142397.png)
![N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12142400.png)
![N-(4-chlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12142403.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12142404.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12142405.png)
![Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12142413.png)
![16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B12142432.png)

